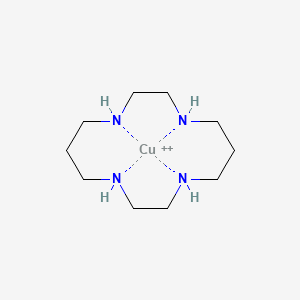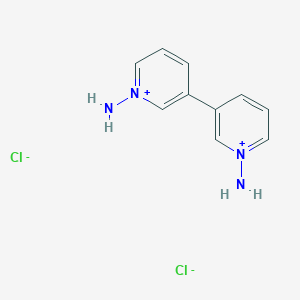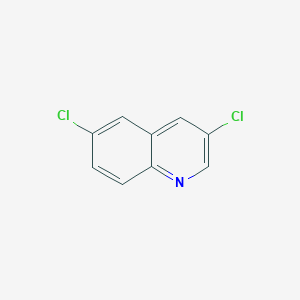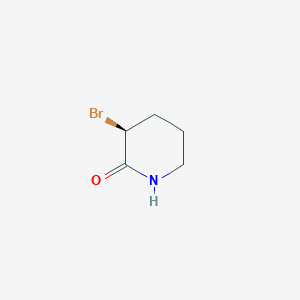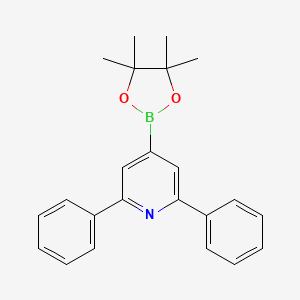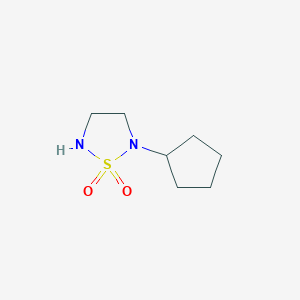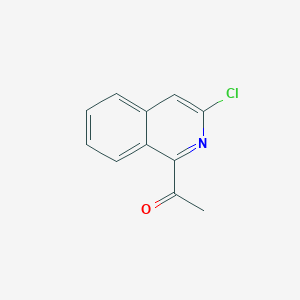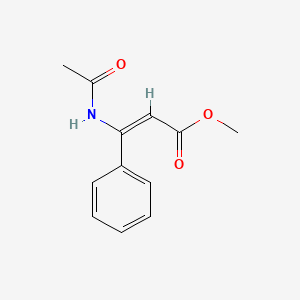
2-Propenoic acid, 3-(acetylamino)-3-phenyl-, methyl ester, (2E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenoic acid, 3-(acetylamino)-3-phenyl-, methyl ester, (2E)- is a chemical compound with a complex structure that includes an ester functional group, an acetylamino group, and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-(acetylamino)-3-phenyl-, methyl ester, (2E)- typically involves the esterification of 2-Propenoic acid derivatives with methanol in the presence of a catalyst. The reaction conditions often include:
Catalysts: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.
Temperature: Elevated temperatures around 60-80°C to facilitate the reaction.
Solvent: Methanol is commonly used as both the solvent and the reactant.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Propenoic acid, 3-(acetylamino)-3-phenyl-, methyl ester, (2E)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various esters or amides.
Wissenschaftliche Forschungsanwendungen
2-Propenoic acid, 3-(acetylamino)-3-phenyl-, methyl ester, (2E)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Propenoic acid, 3-(acetylamino)-3-phenyl-, methyl ester, (2E)- involves its interaction with molecular targets such as enzymes or receptors. The acetylamino group can form hydrogen bonds with active sites, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Propenoic acid, methyl ester: A simpler ester with similar reactivity but lacking the acetylamino and phenyl groups.
2-Propenoic acid, 3-(4-methoxyphenyl)-, methyl ester: Contains a methoxy group on the phenyl ring, leading to different electronic properties.
2-Propenoic acid, 3-(2-aminophenyl)-, methyl ester: Contains an amino group on the phenyl ring, which can affect its reactivity and interactions.
Uniqueness
2-Propenoic acid, 3-(acetylamino)-3-phenyl-, methyl ester, (2E)- is unique due to the presence of both the acetylamino and phenyl groups, which confer specific reactivity and interaction profiles. These functional groups make it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C12H13NO3 |
|---|---|
Molekulargewicht |
219.24 g/mol |
IUPAC-Name |
methyl (E)-3-acetamido-3-phenylprop-2-enoate |
InChI |
InChI=1S/C12H13NO3/c1-9(14)13-11(8-12(15)16-2)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,13,14)/b11-8+ |
InChI-Schlüssel |
MHZDCUVUBSLVDC-DHZHZOJOSA-N |
Isomerische SMILES |
CC(=O)N/C(=C/C(=O)OC)/C1=CC=CC=C1 |
Kanonische SMILES |
CC(=O)NC(=CC(=O)OC)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


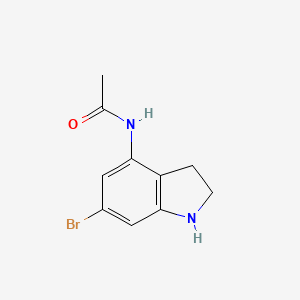
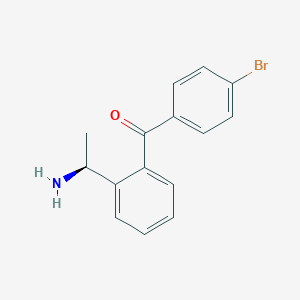
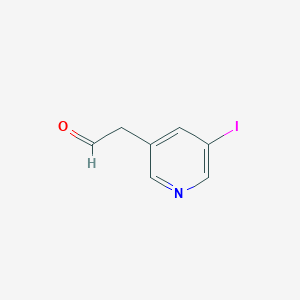


![tert-butyl 3a-(hydroxymethyl)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate](/img/structure/B13122931.png)
